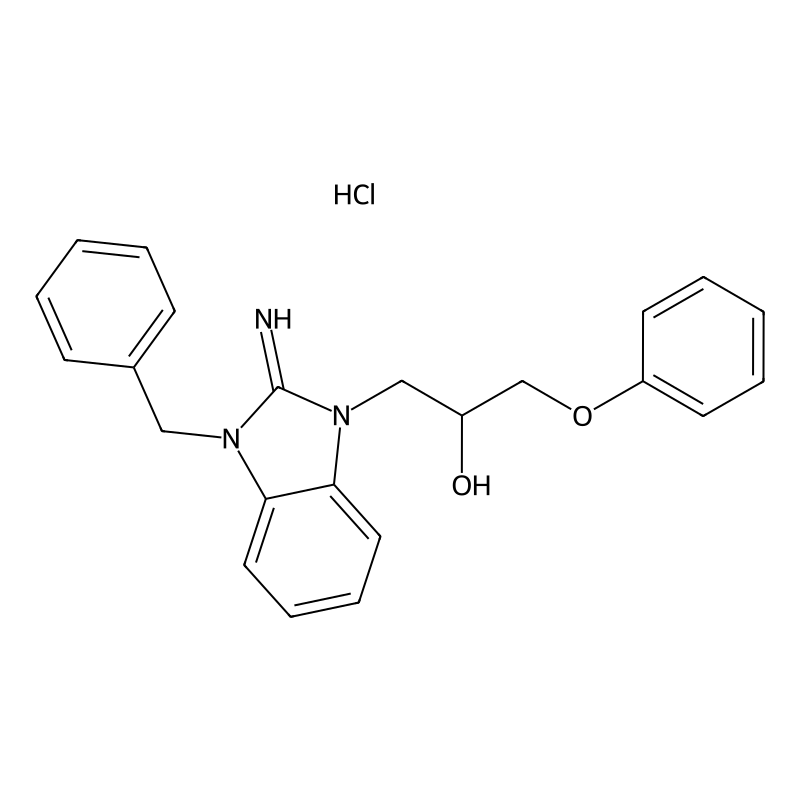

BEPP monohydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

PKR Activator:

- BEPP-HCl functions as a potent activator of double-strand RNA-dependent protein kinase (PKR) []. PKR is an enzyme involved in the cellular response to viral infection and other stress conditions. By activating PKR, BEPP-HCl helps researchers study the role of PKR in various biological processes, including:

- Antiviral immunity: Understanding how PKR activation contributes to antiviral defenses can aid in the development of new antiviral therapies [].

- Cancer biology: PKR plays a complex role in cancer development and progression. Studying its activation with BEPP-HCl can provide insights into potential therapeutic targets [].

Model Compound for Organic Reactivity:

- Due to its well-defined structure and chemical properties, BEPP-HCl serves as a valuable model compound for studying the reactivity of organic molecules in aqueous solutions []. Researchers can use it to:

Enzyme-Catalyzed Reactions and Lipid Metabolism:

- BEPP-HCl can be employed as a substrate or inhibitor in studies of various enzyme-catalyzed reactions. This allows researchers to:

- Elucidate the mechanisms by which enzymes function and identify potential drug targets.

- Investigate the role of specific enzymes in lipid metabolism, as BEPP-HCl interacts with certain lipids.

Drug-Protein Interaction and Pharmacokinetics:

- BEPP-HCl's ability to interact with proteins makes it useful for studying drug-protein interactions and pharmacokinetics. Researchers can use it to:

- Understand how drugs bind to and interact with specific proteins, which is crucial for drug development.

- Investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs, which are essential factors in determining their efficacy and safety.

BEPP monohydrochloride, chemically known as 1H-benzimidazole-1-ethanol, 2,3-dihydro-2-imino-α-(phenoxymethyl)-3-(phenylmethyl)-, monohydrochloride, is a synthetic compound recognized primarily as an activator of double-stranded RNA-dependent protein kinase (PKR). Its chemical formula is C23H24ClN3O2, and it has a molecular weight of approximately 415.91 g/mol. This compound has gained attention due to its potential applications in cancer research and cellular stress response mechanisms .

BEPP monohydrochloride functions by activating PKR, an enzyme involved in the integrated stress response (ISR) pathway. The activated PKR phosphorylates eIF2α, which inhibits protein translation and triggers cellular stress responses [, ]. This mechanism offers potential for research on ISR regulation and its role in various diseases.

The biological activity of BEPP monohydrochloride is closely linked to its role as a PKR activator. Studies have demonstrated that treatment with BEPP can inhibit the proliferation of pancreatic β-cells by promoting PKR activation. This mechanism involves sumoylation-dependent stabilization of tumor suppressor protein p53, which contributes to cell cycle arrest and apoptosis in certain cancer cell lines . Additionally, BEPP's ability to modulate the integrated stress response highlights its potential therapeutic implications in stress-related diseases and cancer .

The synthesis of BEPP monohydrochloride typically involves multi-step organic reactions starting from benzimidazole derivatives. The general synthetic route includes:

- Formation of the Benzimidazole Core: This is achieved through condensation reactions involving o-phenylenediamine and appropriate carboxylic acids or their derivatives.

- Introduction of Side Chains: Subsequent steps involve the addition of phenoxymethyl and phenylmethyl groups through nucleophilic substitution reactions.

- Hydrochloride Salt Formation: The final step often includes the treatment of the base form with hydrochloric acid to yield the monohydrochloride salt .

BEPP monohydrochloride has several notable applications:

- Cancer Research: Its role as a PKR activator makes it a candidate for studies aimed at understanding tumor biology and developing therapeutic strategies against cancer.

- Cellular Stress Response Studies: BEPP is used to investigate pathways related to cellular stress responses, particularly in the context of metabolic disorders and neurodegenerative diseases.

- Pharmacological Research: It serves as a tool compound for exploring the pharmacodynamics of PKR and related signaling pathways .

Interaction studies involving BEPP monohydrochloride have focused on its effects on various cellular pathways:

- PKR Activation: BEPP significantly enhances PKR phosphorylation, which is crucial for its role in mediating stress responses.

- Impact on Cell Proliferation: Research indicates that BEPP inhibits the proliferation of specific cell lines by modulating apoptotic pathways through PKR activation.

- Crosstalk with Other Pathways: Studies suggest that BEPP may interact with other signaling molecules, potentially influencing inflammatory responses and metabolic regulation .

Several compounds share structural or functional similarities with BEPP monohydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| ISRIB | Small Molecule | Inhibitor of the integrated stress response |

| GSK2606414 | Small Molecule | PERK inhibitor involved in endoplasmic reticulum stress |

| Thapsigargin | Natural Product | Induces calcium release from the endoplasmic reticulum |

| 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole | Small Molecule | Inhibits RNA polymerase II |

Uniqueness of BEPP Monohydrochloride

What sets BEPP apart from these compounds is its specific mechanism as a PKR activator, which directly influences translational control and apoptosis. While other compounds may inhibit or modulate different aspects of cellular stress responses, BEPP's targeted action on PKR provides unique insights into therapeutic strategies for diseases characterized by dysregulated cell growth and survival.

Aqueous Solubility Characteristics

BEPP monohydrochloride demonstrates limited aqueous solubility, which is characteristic of benzimidazole derivatives [1] [6]. The compound exhibits enhanced solubility in dimethyl sulfoxide (DMSO) with a reported solubility greater than 10 mg/mL [2] [4] [5]. This solubility profile indicates the compound's moderate lipophilic character while maintaining some polar interactions due to the presence of the hydrochloride salt [1] .

The aqueous solubility behavior of BEPP monohydrochloride follows patterns observed in similar benzimidazole compounds, where limited water solubility results from the strong hydrogen bonding capacity between water molecules, which restricts dissolution of bulky organic structures [8]. The compound's solubility is significantly influenced by pH conditions, with enhanced dissolution expected under acidic conditions due to protonation of the benzimidazole nitrogen atoms [8].

Organic Solvent Compatibility

Based on Hansen solubility parameter analysis of structurally similar compounds, BEPP monohydrochloride would be expected to show good compatibility with organic solvents having similar polarity characteristics [8]. The compound's structure suggests favorable interactions with amphiphilic solvents like 1-octanol, where both hydrophobic and hydrophilic interactions can be accommodated [8].

The dispersion forces component likely dominates the dissolution process, as indicated by the molecular structure containing multiple aromatic rings and alkyl chains [8]. The presence of hydrogen bond donor and acceptor sites (nitrogen atoms, hydroxyl group, and phenoxy moiety) enables specific interactions with protic solvents [1] [8].

Thermal Stability and Decomposition Pathways

Thermal Decomposition Characteristics

While specific thermal decomposition data for BEPP monohydrochloride is not available, benzimidazole derivatives typically undergo thermal decomposition in the temperature range of 150-250°C [10] [11]. The decomposition process in benzimidazole compounds often involves complex mechanisms that may include:

- Initial decomposition phase: Typically beginning around the melting point, involving structural rearrangements and side chain degradation

- Secondary decomposition: Involving ring opening and nitrogen-containing fragment elimination

- Final decomposition: Complete breakdown to smaller molecular fragments

The presence of the phenoxymethyl and phenylmethyl substituents in BEPP monohydrochloride may influence the thermal stability profile, potentially providing additional stabilization through aromatic interactions or creating additional decomposition pathways [12] [10].

Moisture Sensitivity

The requirement for desiccated storage conditions indicates that BEPP monohydrochloride is hygroscopic and may undergo hydrolytic degradation in the presence of moisture [13]. This sensitivity is common among hydrochloride salts of organic compounds, where water can facilitate acid-catalyzed degradation reactions [14] [13].

pH-Dependent Stability in Aqueous Media

Ionization Behavior

BEPP monohydrochloride contains a benzimidazole moiety that acts as a weak base with an estimated pKa value around 8.1, similar to other benzimidazole derivatives [8] [15]. The compound can exist in different ionization states depending on the pH of the aqueous medium:

- Acidic conditions (pH < 7): The benzimidazole nitrogen atoms become protonated, resulting in enhanced aqueous solubility

- Neutral to slightly basic conditions (pH 7-8): Partial protonation occurs, with the compound existing as a mixture of protonated and neutral forms

- Basic conditions (pH > 9): The compound exists predominantly in its neutral form with reduced aqueous solubility

pH-Solubility Relationship

The pH-dependent solubility profile of BEPP monohydrochloride follows the characteristic pattern of weak bases [8]. At pH 2.0 (simulating gastric conditions), the compound would be expected to show enhanced solubility due to complete protonation. At physiological pH (7.4), approximately 80% of the compound would exist in the ionized form, resulting in moderate solubility [8].

This pH-dependent behavior has important implications for pharmaceutical applications, as it affects:

- Dissolution in gastrointestinal fluids

- Membrane permeation characteristics

- Bioavailability and pharmacokinetic profile

Hydrolytic Stability

Benzimidazole compounds can undergo hydrolytic degradation under extreme pH conditions [10]. While BEPP monohydrochloride would be expected to be stable under normal physiological pH ranges, exposure to strongly acidic or basic conditions for extended periods may result in degradation products through hydrolysis of the ester linkage or ring-opening reactions [14] [10].

Partition Coefficient (LogP) and Ionization Constants

Lipophilicity Assessment

Based on structural analysis and comparison with similar benzimidazole derivatives, BEPP monohydrochloride is estimated to have a LogP value in the range of 2.0-3.5 [16] [15]. This moderate lipophilicity suggests:

- Good membrane permeation potential

- Balanced hydrophilic-lipophilic properties

- Suitable characteristics for oral drug absorption

The compound's lipophilicity is influenced by several structural features:

- Aromatic ring systems: Contributing to hydrophobic interactions

- Phenoxy group: Providing moderate polarity

- Hydroxyl functionality: Adding hydrophilic character

- Hydrochloride salt formation: Enhancing aqueous solubility

Distribution Coefficient (LogD)

The distribution coefficient (LogD) of BEPP monohydrochloride varies with pH due to the ionizable benzimidazole moiety [16]. At physiological pH (7.4), the LogD would be lower than the intrinsic LogP due to partial ionization of the compound. This pH-dependent partitioning behavior affects:

- Tissue distribution

- Cellular uptake mechanisms

- Pharmacokinetic behavior

Ionization Constants

The primary ionization site in BEPP monohydrochloride is the benzimidazole nitrogen atom, with an estimated pKa of approximately 8.1 [8] [15]. This value indicates that:

- At physiological pH (7.4), the compound exists as a mixture of ionized and neutral forms

- The ionization fraction can be calculated using the Henderson-Hasselbalch equation

- pH variations significantly affect the compound's physicochemical behavior

Additional ionization sites may include secondary nitrogen atoms in the benzimidazole ring system, though these would have higher pKa values and be less relevant under physiological conditions [17].

Structure-Property Relationships

The physicochemical properties of BEPP monohydrochloride are directly related to its molecular structure [1] :

- Benzimidazole core: Provides basic character and hydrogen bonding capability

- Phenoxy substituent: Contributes to lipophilicity and molecular flexibility

- Phenylmethyl group: Enhances hydrophobic interactions

- Hydroxyl group: Adds hydrogen bonding capacity

- Hydrochloride salt: Improves aqueous solubility and chemical stability